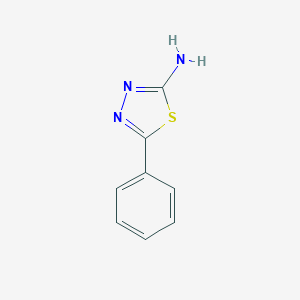

5-Phenyl-1,3,4-thiadiazol-2-amine

Vue d'ensemble

Description

5-Phenyl-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that contains a thiadiazole ring with a phenyl group attached to the 5-position and an amine group attached to the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method involves the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation . These methods provide efficient routes to obtain the desired compound with high yields.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis offers a rapid and efficient approach that could be scaled up for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced heterocyclic compounds.

Substitution: Various substituted derivatives of this compound.

Applications De Recherche Scientifique

Pharmaceutical Applications

5-Phenyl-1,3,4-thiadiazol-2-amine serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives have been studied for their potential in treating bacterial infections and inflammatory diseases.

Case Study: Antiviral Activity

A study evaluated the cytotoxicity of derivatives of this compound against human T-cell lymphotropic virus type 1 (HTLV-1) infected cell lines. The derivatives exhibited IC50 values ranging from 1.51 to 7.70 μM, indicating promising antiviral activity . This highlights the compound's potential in developing new antiviral therapies.

Table 1: Antiviral Activity of Thiadiazole Derivatives

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 5a | 1.51 | HTLV-1 infected |

| 5b | 7.70 | Jurkat (uninfected) |

| 5c | N/A | N/A |

Agricultural Chemicals

In agriculture, this compound is incorporated into formulations for agrochemicals. It functions effectively as a fungicide and herbicide, enhancing crop protection and yield.

Case Study: Crop Protection

Research indicates that thiadiazole derivatives exhibit significant antifungal properties against common plant pathogens. These compounds improve crop resilience and productivity by mitigating disease impact .

Material Science

The unique chemical properties of this compound make it valuable in material science for developing advanced materials such as polymers and coatings.

Material Properties

The compound's stability and reactivity are leveraged to create materials with enhanced durability and resistance to environmental factors . This application is crucial in industries where material performance is critical.

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting and quantifying substances in complex mixtures.

Application Example

The compound has been employed in various analytical techniques to improve the specificity and sensitivity of assays used in biochemical research .

Research on Novel Compounds

Researchers utilize this compound to explore new chemical entities with potential applications across biochemistry and environmental science.

Innovative Research Approaches

Recent studies have focused on synthesizing novel derivatives that may exhibit enhanced biological activities or novel properties beneficial for various applications .

Mécanisme D'action

The mechanism of action of 5-Phenyl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis and inhibits essential enzymes . In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparaison Avec Des Composés Similaires

2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.

5-Phenyl-1,3,4-oxadiazole-2-amine: A structurally similar compound with a different heterocyclic ring.

5-Phenyl-1,3,4-triazole-2-amine: Another related compound with a triazole ring instead of a thiadiazole ring.

Uniqueness: 5-Phenyl-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both a phenyl group and an amine group on the thiadiazole ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development .

Activité Biologique

5-Phenyl-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and case studies highlighting its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid with thiosemicarbazide, followed by various aromatic aldehydes. This method has been documented in multiple studies, showcasing its efficiency in producing the compound with high purity .

Biological Activities

This compound exhibits a range of biological activities, including antifungal, antibacterial, and anticancer properties. The following sections detail these activities based on recent research findings.

Antifungal Activity

A study focused on the design and synthesis of thiadiazole-linked compounds derived from this compound demonstrated significant antifungal activity against various fungal strains. The results indicated that modifications to the thiadiazole structure enhanced its efficacy .

Table 1: Antifungal Activity of Thiadiazole Derivatives

| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 32 µg/mL |

| N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-N-(1H-1,2,3-triazol-4-yl) | Aspergillus niger | 16 µg/mL |

Antibacterial Activity

Research has shown that this compound exhibits potent antibacterial properties. A study evaluated its effectiveness against several bacterial strains and found it to be particularly effective against Gram-positive bacteria.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

Anticancer Activity

The anticancer potential of derivatives of this compound has been explored in various studies. One notable study synthesized N-benzylidene derivatives and evaluated their cytotoxic effects on cancer cell lines. The findings suggested that certain modifications significantly enhanced anticancer activity.

Case Study: Cytotoxicity Evaluation

In a recent evaluation involving MCF7 (breast cancer) and HeLa (cervical cancer) cell lines:

- Compound Tested: N-benzylidene derivative of this compound

- Method: MTT assay

- Results:

- MCF7 Cell Line IC50: 15 µM

- HeLa Cell Line IC50: 20 µM

Q & A

Q. Basic Synthesis: What is a standard method for synthesizing 5-phenyl-1,3,4-thiadiazol-2-amine?

Answer:

A single-step synthesis involves reacting 4-pyridinecarboxylic acid with thiosemicarbazide under thermal conditions (363 K for 6 h). The crude product is filtered and crystallized from ethanol to obtain pure crystals . Alternatively, diazotization of the compound with nitrosyl sulfuric acid, followed by coupling with aromatic compounds (e.g., 8-hydroxyquinoline or resorcinol), yields azo derivatives .

Q. Advanced Synthesis: How can advanced techniques improve the synthesis of this compound derivatives?

Answer:

Ultrasound-assisted synthesis significantly enhances reaction efficiency. For example, benzyl halides react with 5-amino-1,3,4-thiadiazole-2-thiol under sonication, reducing reaction time and improving yields . Cyclization using iodine in potassium iodide with sodium hydroxide can also optimize heterocyclic derivative formation, as seen in schemes involving chloro-benzyl substitutions .

Q. Basic Structural Characterization: What spectroscopic methods confirm the structure of this compound?

Answer:

Standard characterization includes:

- 1H-NMR and 13C NMR to identify proton and carbon environments.

- FTIR to detect functional groups (e.g., N-H stretching at ~3300 cm⁻¹).

- UV-Vis to assess electronic transitions in the thiadiazole ring .

Q. Advanced Structural Analysis: How is X-ray crystallography applied to study this compound derivatives?

Answer:

Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths, angles, and supramolecular interactions. For example, dihedral angles between thiadiazole and aromatic rings (18.2°–30.3°) and hydrogen-bonded 2D networks are critical for understanding packing and stability . DFT calculations further validate structural and vibrational properties .

Q. Basic Biological Evaluation: How is antimicrobial activity screened for thiadiazole derivatives?

Answer:

Compounds are tested against Gram-positive (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) using broth microdilution. Minimum Inhibitory Concentrations (MICs) are compared to standard antibiotics (e.g., ampicillin) to assess potency .

Q. Advanced Biological Evaluation: What computational methods predict the bioactivity of this compound derivatives?

Answer:

Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins like COVID-19 main protease (PDB ID: 6LU7). Derivatives with chloroquinolinyl substitutions show enhanced binding affinity, suggesting antiviral potential . MD simulations and binding free energy calculations (MM-PBSA) further validate stability .

Q. Data Contradiction Analysis: How can researchers resolve discrepancies in reported biological activities?

Answer:

Variations in MICs may arise from substituent effects (e.g., electron-withdrawing groups enhancing activity). Systematic comparison of derivatives under standardized protocols (e.g., CLSI guidelines) and meta-analysis of structural-activity relationships (SAR) can clarify contradictions .

Q. Advanced Data Analysis: What strategies address conflicting synthesis yields in thiadiazole chemistry?

Answer:

Contradictions in yields often stem from reaction conditions (e.g., solvent polarity, catalyst load). For example, traditional reflux (60% yield) vs. ultrasound-assisted synthesis (85% yield) highlight efficiency gains . DOE (Design of Experiments) models optimize parameters like temperature and reagent ratios .

Q. Derivative Design: How are this compound derivatives engineered for specific applications?

Answer:

- Anticancer agents: Introduce trifluoromethyl groups to enhance lipophilicity and target kinase inhibition .

- Antiviral agents: Couple with chloroquinolinyl moieties to improve binding to viral proteases .

- Antioxidants: Incorporate oxadiazole cores to scavenge free radicals .

Q. Methodological Innovation: What novel approaches are emerging in thiadiazole research?

Answer:

Propriétés

IUPAC Name |

5-phenyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZHEOAEJRHUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277076 | |

| Record name | 5-Phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-03-1 | |

| Record name | 2002-03-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.